O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Overview
Description
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is an O-substituted hydroxylamine with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . This compound is known for its role in various synthetic applications, particularly in the field of organic chemistry. It is often used as a reagent in the synthesis of other complex molecules.
Mechanism of Action
Target of Action
It is known to be used in the synthesis of potential histone deacetylase (hdac) inhibitors , suggesting that HDAC could be a possible target.
Mode of Action
It is known to be an o-substituted hydroxylamine , which suggests that it may interact with its targets through the hydroxylamine group.
Biochemical Pathways
It is used in the synthesis of potential hdac inhibitors , which are known to affect gene expression by modifying the acetylation state of histones.
Result of Action
It is known to be used in the synthesis of potential hdac inhibitors , which are known to affect gene expression by modifying the acetylation state of histones.
Biochemical Analysis
Biochemical Properties
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine plays a significant role in biochemical reactions, particularly in the detection of single-strand breaks in DNA. The compound interacts with DNA during alkaline gel electrophoresis, enhancing the detection process. Additionally, this compound is involved in the synthesis of potential histone deacetylase inhibitors, which are crucial in regulating gene expression and protein function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in the synthesis of histone deacetylase inhibitors can lead to changes in gene expression patterns, thereby impacting cellular activities such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s interaction with DNA during alkaline gel electrophoresis is a prime example of its molecular mechanism, where it enhances the detection of DNA damage by binding to single-strand breaks .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detection of DNA damage or improved synthesis of histone deacetylase inhibitors. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s role in the synthesis of histone deacetylase inhibitors suggests its involvement in metabolic processes that regulate gene expression and protein function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine can be synthesized through the reaction of hydroxylamine with tetrahydro-2H-pyran under controlled conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The reaction is carried out in a controlled environment to prevent contamination and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
O-Benzylhydroxylamine: Another O-substituted hydroxylamine used in similar synthetic applications.
N-(2-tetrahydropyranyloxy)amine: A compound with a similar structure and reactivity.
2-(Aminooxy)tetrahydro-2H-pyran: Another hydroxylamine derivative with comparable properties.
Uniqueness
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is unique due to its specific structure, which imparts distinct reactivity and stability in various chemical reactions. Its ability to form stable intermediates makes it valuable in synthetic chemistry .
Properties
IUPAC Name |
O-(oxan-2-yl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXXVSKHVGDQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408719 | |
Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6723-30-4 | |
Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(Tetrahydropyran-2-yl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) help in achieving more accurate single-strand break (SSB) detection compared to traditional alkaline-based assays?
A1: Traditional alkaline-based assays for detecting SSBs often generate false positives due to the cleavage of alkali-labile sites, which are misinterpreted as true SSBs. OTX mitigates this issue by specifically stabilizing apurinic/apyrimidinic (AP) sites in DNA. [] This stabilization prevents the artificial cleavage of AP sites during the alkaline denaturation step of the assay, allowing for a more accurate measurement of true SSBs. The research by April M. demonstrated this improved accuracy by using OTX in conjunction with alkaline gel electrophoresis (AGE) to analyze DNA damage. []
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